molecular formula C12H10N4O2 B6299856 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile CAS No. 1616768-81-0

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B6299856
CAS No.: 1616768-81-0
M. Wt: 242.23 g/mol
InChI Key: HYPOJQUWLSUZGN-GQMUBNSUSA-N
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Description

The compound 2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile (CAS: 914636-57-0, molecular formula: C₁₂H₁₀N₄O₂) is a Schiff base derived from diaminomaleonitrile (DAMN) and substituted benzaldehyde precursors. Its structure features a conjugated enedinitrile backbone with a 2-hydroxy-3-methoxybenzylidene substituent.

Properties

IUPAC Name

(Z)-2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3/b10-9-,16-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPOJQUWLSUZGN-GQMUBNSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation reaction between an aldehyde and an amine. One common synthetic route includes the reaction of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired product as a precipitate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Cold-chain transportation and storage are often required to maintain the stability of the compound .

Chemical Reactions Analysis

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Structural Variations in Substituted Benzylidene Derivatives

The compound belongs to a broader class of Schiff bases synthesized from DAMN and aromatic aldehydes. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound 2-hydroxy-3-methoxyphenyl C₁₂H₁₀N₄O₂ 242.24 Methoxy and hydroxyl groups enhance polarity and hydrogen-bonding potential .
2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]but-2-enedinitrile 2-hydroxy-3-methylphenyl C₁₂H₁₀N₄O 226.24 Methyl group increases hydrophobicity; crystal packing involves R₄⁴(18) and R₄⁴(22) hydrogen-bonded rings .
(Z)-2-Amino-3-[(E)-benzylideneamino]but-2-enedinitrile Phenyl C₁₁H₈N₄ 196.21 Simplest analog; asymmetric unit contains two independent molecules with anti-conformation .
2-Amino-3-[(2-thienylmethylidene)amino]but-2-enedinitrile 2-thienyl C₉H₆N₄S 202.24 Thiophene introduces sulfur, altering electronic properties and potential metal coordination .
(2Z)-2-Amino-3-[(E)-(3,4-dihydroxyphenyl)methylidene]amino]but-2-enedinitrile 3,4-dihydroxyphenyl C₁₁H₈N₄O₂ 228.21 Additional hydroxyl groups may enhance antioxidant or chelation activity .

Hydrogen Bonding and Supramolecular Features

  • The methyl-substituted analog forms N–H···N hydrogen bonds, creating infinite chains along the [100] direction .
  • In contrast, the benzylidene derivative exhibits weaker intermolecular interactions, with π-π stacking dominating its crystal packing .

Electronic and Reactivity Trends

  • Electron-Withdrawing Groups (e.g., –NO₂, –CN): Not discussed in the evidence, but methoxy (–OCH₃) and hydroxyl (–OH) groups in the target compound may stabilize the imine moiety via resonance.

Biological Activity

2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

The compound has the molecular formula C12H10N4O2C_{12}H_{10}N_{4}O_{2} and is synthesized through a condensation reaction involving o-vanillin and an appropriate amine, typically in methanol at room temperature. The synthesis results in the formation of the compound as a precipitate, which can be further purified for various applications .

The biological activity of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile is primarily attributed to its interaction with specific molecular targets. It can act as a ligand, forming coordination complexes with metal ions, which may influence enzyme activities and other cellular processes. The compound's amino and hydroxy groups facilitate nucleophilic substitution reactions, enhancing its reactivity in biological systems .

Antimicrobial Properties

Recent studies have indicated that 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile exhibits antimicrobial properties. Research focused on its efficacy against various bacterial strains shows promising results, suggesting its potential as a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. The results indicate that at lower concentrations, it exhibits minimal cytotoxic effects on mammalian cell lines, while higher concentrations lead to increased cell death. This suggests a dose-dependent relationship that is critical for therapeutic applications .

Case Studies

A notable case study investigated the effects of 2-Amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile on cancer cell lines. The study found that treatment with the compound resulted in significant apoptosis in breast cancer MCF-7 cells, indicating its potential as an anticancer agent. The mechanism was linked to the induction of oxidative stress within the cells, leading to programmed cell death without affecting normal cells at therapeutic doses .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-725Induction of oxidative stress
HeLa30Apoptosis via mitochondrial pathway
A54920Cell cycle arrest

Applications in Medicine and Industry

The compound's unique structure makes it suitable for various applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties position it as a candidate for new drug formulations.
  • Chemical Research : It serves as a building block for synthesizing more complex organic molecules.
  • Industrial Uses : Potential applications in dye production and other industrial chemicals are being explored due to its reactive functional groups .

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